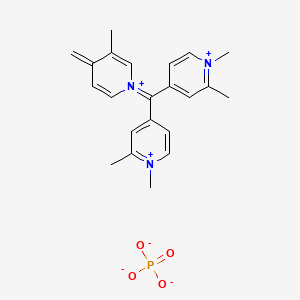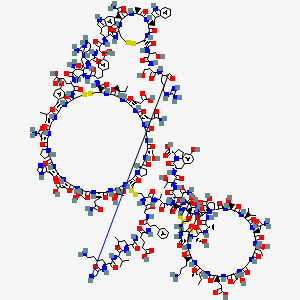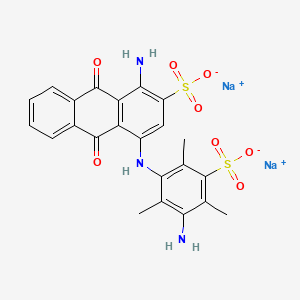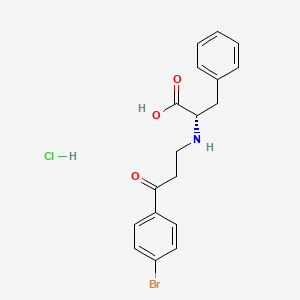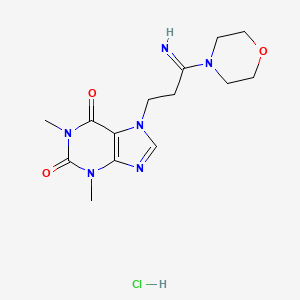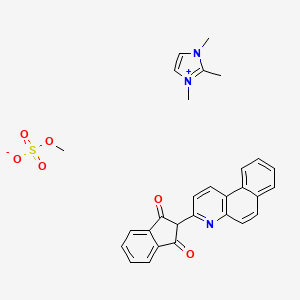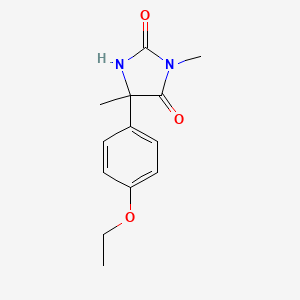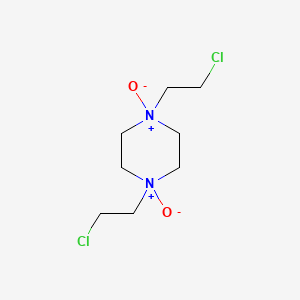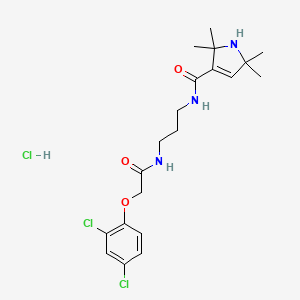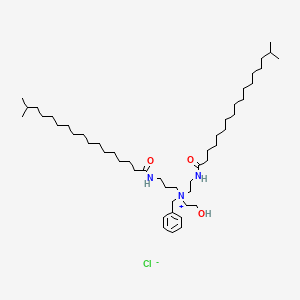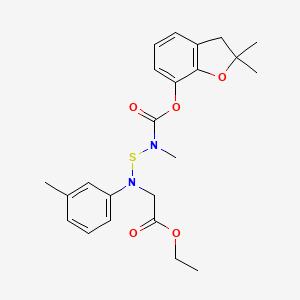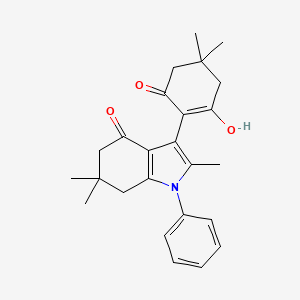
3,3'(Or5,5')-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a combination of triazolium and dithiocyanate groups, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate typically involves multiple steps:
Formation of Ethylenebis((ethylimino)-p-phenyleneazo): This step involves the reaction of ethylenediamine with p-phenylenediamine in the presence of ethylamine and an azo coupling agent.
Introduction of Triazolium Groups: The intermediate product is then reacted with 1,4-dimethyl-1H-1,2,4-triazole under controlled conditions to introduce the triazolium groups.
Addition of Dithiocyanate: Finally, the compound is treated with dithiocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pH.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with potential changes in reactivity.
Substitution: Substituted compounds with new functional groups.
Applications De Recherche Scientifique
3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazolium and dithiocyanate groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. This interaction can result in various biological effects, including antimicrobial activity and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) diformate
- 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)
Uniqueness
Compared to similar compounds, 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate stands out due to its unique combination of triazolium and dithiocyanate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
85909-42-8 |
|---|---|
Formule moléculaire |
C28H36N14S2 |
Poids moléculaire |
632.8 g/mol |
Nom IUPAC |
N,N'-bis[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N,N'-diethylethane-1,2-diamine;dithiocyanate |
InChI |
InChI=1S/C26H36N12.2CHNS/c1-7-37(23-13-9-21(10-14-23)27-29-25-31-35(5)19-33(25)3)17-18-38(8-2)24-15-11-22(12-16-24)28-30-26-32-36(6)20-34(26)4;2*2-1-3/h9-16,19-20H,7-8,17-18H2,1-6H3;2*3H/q+2;;/p-2 |
Clé InChI |
YHQSODHDKFVKJR-UHFFFAOYSA-L |
SMILES canonique |
CCN(CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C)C3=CC=C(C=C3)N=NC4=NN(C=[N+]4C)C.C(#N)[S-].C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


